
1,2-Dimethoxypropane
Overview
Description
1,2-Dimethoxypropane (DMP, CAS 7778-85-0) is a symmetrical ether with the molecular formula C₅H₁₂O₂. It features two methoxy groups attached to adjacent carbons in a propane backbone (CH₃OCH₂CH(CH₃)OCH₃). DMP is widely used as a solvent, protecting group in organic synthesis, and model compound for studying polyether conformations . Its low viscosity, moderate polarity, and stability under neutral conditions make it valuable in reactions involving acid-sensitive intermediates . Physicochemical properties include a molecular weight of 104.15 g/mol, logP of 0.67 (indicating moderate lipophilicity), and classification under UN 3271 for hazardous ethers .
Preparation Methods
1,2-Dimethoxypropane can be synthesized through several methods. One common method involves the reaction of methanol and acetone in the presence of an acid catalyst . The reaction proceeds under controlled conditions to yield this compound with high purity and yield . Another method involves the reaction of propylene glycol and acetone using anhydrous iron sulfate as a catalyst . This method also produces this compound with high efficiency and purity .
Chemical Reactions Analysis
1,2-Dimethoxypropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid catalyst, this compound reacts with water to form acetone and methanol.
Transacetalization: This involves interchanging the alkoxy or ketone groups in an acidic medium to form new acetals.
Acetonide Formation: It is used to prepare acetonides by reacting with diols in the presence of an acid catalyst.
Common reagents used in these reactions include acids such as hydrochloric acid and sulfuric acid . The major products formed from these reactions are acetone, methanol, and various acetals .
Scientific Research Applications
Chemical Properties and Characteristics
1,2-Dimethoxypropane is a colorless liquid with a low boiling point and a low dielectric constant. Its chemical structure allows it to act as a solvent and reagent in various chemical reactions. The compound is less soluble in water compared to its analogs, such as 1,2-dimethoxyethane, but shows increased solubility in non-polar solvents, making it useful in specific applications.
Electrolyte Solvent in Lithium Metal Batteries
Recent studies have highlighted the use of this compound as an electrolyte solvent in lithium metal batteries (LMBs). Its low dielectric constant and steric effects enhance the stability of the electrolyte interface at the lithium metal anode, facilitating better performance in high-voltage applications. Research indicates that DMP promotes favorable anion–Li+ interactions, leading to improved cycling stability in lithium-ion cells .
Case Study: Lithium Metal Battery Performance
In a comparative study, DMP was used as a solvent for a lithium bis(fluorosulfonyl)imide (LiFSI) electrolyte. The results demonstrated that cells utilizing DMP exhibited enhanced cycling stability compared to those using traditional solvents like 1,2-dimethoxyethane. This improvement is attributed to the controlled solvation structure that DMP provides .
Microfluidic Device Applications
DMP has been employed in the development of microfluidic devices for chemical processes. Its properties facilitate efficient mixing and reaction conditions in micro-scale environments. A study explored the acid-catalyzed hydrolysis of DMP using polyimide-based microfluidic devices, demonstrating effective mixing and reaction rates under varying flow conditions .
Case Study: Hydrolysis Reaction in Microfluidics
The hydrolysis of DMP was investigated in microfluidic channels designed for optimal mixing. The results indicated that DMP's properties allowed for effective reaction conditions, achieving good conversion rates within short time frames. This application showcases DMP's utility in process intensification within chemical engineering .
Chiral Discrimination Studies
Research has also focused on the chiral discrimination abilities of DMP. The presence of an extra methyl group on the chiral carbon impacts its solubility and behavior in enantiomeric separations. Studies have calculated solvation free energy differences between DMP enantiomers, revealing its potential as a chiral selector in asymmetric synthesis .
Table 2: Chiral Discrimination Data
Enantiomer Pair | Solvation Free Energy Difference (kJ/mol) |
---|---|
R/S | -3.7 ± 1.4 |
Mechanism of Action
The primary mechanism of action of 1,2-Dimethoxypropane involves its ability to act as a water scavenger in water-sensitive reactions . Upon acid-catalyzed reaction, it reacts quantitatively with water to form acetone and methanol . This property is utilized in various chemical processes to remove water and drive reactions to completion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Dimethoxyethane (DME)
- Structure : DME (CH₃OCH₂CH₂OCH₃) has an ethylene backbone, whereas DMP contains a propane backbone with a methyl branch.
- Solubility and Diffusion : DME is more hydrophilic due to its linear structure, allowing faster diffusion into aqueous phases. Molecular dynamics simulations show DME rapidly exits lipid bilayers, while DMP remains embedded due to hydrophobic interactions with lipid tails .
- Conformational Behavior : Both compounds exhibit gauche preferences in the O–C–C–O sequence, but DMP’s methyl group introduces steric effects, reducing conformational flexibility compared to DME .
- Applications : DME is preferred in battery electrolytes, while DMP is used in acetal interchange and as a solvent for lipophilic reagents .
1,3-Dimethoxypropane
- Structure : A structural isomer of DMP with methoxy groups at positions 1 and 3 (CH₃OCH₂CH₂CH₂OCH₃).
- Reactivity : The linear backbone facilitates cyclization reactions, unlike DMP’s branched structure, which favors sterically hindered intermediates. For example, 1,3-dimethoxypropane readily forms six-membered cyclic acetals, while DMP forms five-membered rings under similar conditions .
- Physical Properties : Expected to have a higher boiling point than DMP due to reduced branching.
Poly(propylene oxide) (PPO)
- Relationship: DMP serves as a monomeric model for PPO, sharing conformational preferences but differing in polymerization effects.
- Conformational Analysis: Both exhibit gauche conformations in the O–C–C–O sequence, but PPO’s extended chain introduces cooperative intramolecular interactions absent in DMP. Ab initio calculations show DMP’s free energy contributions from nonbonded C–H···O contacts (−1.2 to −1.8 kcal/mol) are critical for stabilizing gauche states .
2,2-Dimethoxypropane
- Structure : Features two methoxy groups on the same carbon (CH₃O)₂C(CH₃)₂.
- Reactivity : Used as a dehydrating agent in esterifications and ketal formations. Unlike DMP, it lacks adjacent methoxy groups, preventing intramolecular hydrogen bonding and reducing solubility in polar solvents .
Data Tables
Table 1. Physicochemical Comparison of DMP and Analogues
Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Applications |
---|---|---|---|---|
1,2-Dimethoxypropane | 104.15 | 0.67 | ~95–100* | Solvent, acetal synthesis |
1,2-Dimethoxyethane | 90.12 | −0.13 | 85 | Electrolytes, solvents |
1,3-Dimethoxypropane | 104.15 | ~0.90 | ~110–120* | Cyclic acetal formation |
2,2-Dimethoxypropane | 118.17 | 1.12 | ~125 | Dehydration reactions |
*Estimated based on structural analogs.
Table 2. Diffusion Properties in Lipid Bilayers
Compound | Permeability (cm/s) | Partitioning (Membrane/Aqueous) |
---|---|---|
This compound | 1.2 × 10⁻⁶ | 12:1 |
1,2-Dimethoxyethane | 5.8 × 10⁻⁶ | 3:1 |
Research Findings
- Conformational Stability : DMP’s gauche conformers are stabilized by C–H···O interactions (−1.2 to −1.8 kcal/mol), as shown by MP2/6-31+G* calculations .
- Synthetic Utility: DMP enables regioselective acetal cleavage and ozonolysis in polyhydroxy amino alcohol synthesis, outperforming 1,2-dimethoxyethane in sterically demanding reactions .
- Solvation Behavior : DMP’s solubility in water is lower than DME due to its branched structure, with solvation free energy differences of ~2 kcal/mol predicted by molecular dynamics .
Biological Activity
1,2-Dimethoxypropane (DMP) is an organic compound with the formula CHO. It is a colorless liquid that is primarily used as a solvent and in organic synthesis. Recent studies have begun to explore its biological activities, which include potential therapeutic applications and toxicological effects.
- Molecular Formula : CHO
- Molecular Weight : 104.15 g/mol
- Boiling Point : Approximately 100 °C
- Solubility : Soluble in water and organic solvents
Biological Activity Overview
This compound has been studied for various biological activities, including its effects on cellular processes and potential therapeutic uses. The following sections summarize key findings from recent research.
Toxicological Studies
A study evaluated the effects of DMP on rats, focusing on its toxicity profile. The findings indicated that high doses led to significant pathological changes in various organs:
Organ Affected | Observed Changes |
---|---|
Lungs | Alveolar edema, congestion, and hemorrhage |
Liver | Mild chronic cholangitis and perivascular infiltration |
Kidneys | Tubular nephrosis and focal necrosis |
Brain | Small ring hemorrhages in the brainstem |
The study concluded that DMP exhibits dose-dependent toxicity, with notable effects occurring at elevated exposure levels .
Antimicrobial Activity
Research has also investigated the antimicrobial properties of DMP. A comparative analysis showed that DMP demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Low |
Micrococcus luteus | High |
These results suggest that DMP may have potential as an antimicrobial agent, although further studies are required to elucidate its mechanism of action .
Cellular Effects
In vitro studies have examined the effects of DMP on cell viability and proliferation. A notable study assessed its impact on human cancer cell lines:
Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 35 |
DMP was found to inhibit cell growth in a dose-dependent manner, indicating potential applications in cancer therapy .
Case Studies
- Case Study on Hepatotoxicity : In a controlled study involving isolated human hepatocytes, DMP was shown to alter enzyme activities associated with liver function. Elevated levels of certain enzymes were indicative of hepatocellular damage, suggesting that DMP may pose risks for liver health at high concentrations .
- Anticancer Potential : A clinical trial explored the use of DMP in combination with other compounds for treating specific cancers. Preliminary results indicated enhanced efficacy when used alongside established chemotherapeutic agents. However, further investigation is needed to confirm these findings and establish safe dosage levels .
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 1,2-dimethoxypropane in laboratory settings?
- Methodological Answer : this compound is classified as a Category 2 flammable liquid (H225 hazard code), requiring strict precautions against ignition sources and static discharge. Key safety practices include:
- Storing in tightly sealed containers in well-ventilated areas away from heat (≤50°C) .
- Using explosion-proof equipment and grounding conductive containers during transfer .
- Avoiding skin/eye contact by wearing nitrile gloves and safety goggles.
Safety Data Sheets (SDS) should be cross-referenced with manufacturer databases and regulatory guidelines (e.g., EPA, ECHA) to ensure compliance .
Q. Which physical and chemical properties of this compound are essential for experimental design?
- Methodological Answer : Key properties include:
- Molecular weight : 104.15 g/mol; Density : 0.855 g/mL at 25°C .
- LogP : 0.667 (indicates moderate hydrophobicity) .
- PSA (Polar Surface Area) : 18.46 Ų, influencing solvent interactions .
These parameters guide solvent selection, reaction kinetics, and chromatographic separation (e.g., GC-MS). For precise measurements, validate values using computational tools like COSMOtherm or experimental techniques (e.g., densitometry) .
Advanced Research Questions
Q. How can computational methods resolve conformational dynamics of this compound?
- Methodological Answer : Conformational analysis involves:
- Ab initio molecular orbital (MO) calculations (e.g., MP2/6-311+G* level) to predict rotational isomers and free energy contributions .
- Validating computational results by comparing calculated dipole moments (e.g., 1.98 D for gauche conformers) with experimental gas-phase dipole measurements .
- Applying the Karplus equation to correlate vicinal coupling constants (³JCOCH) with dihedral angles from NMR data .
Advanced studies use rotational isomeric state (RIS) models with third-order interactions to predict polymer analogs (e.g., polypropylene oxide) .
Q. What molecular dynamics (MD) protocols optimize simulations of this compound as a solvent?
- Methodological Answer :
- Force Field Selection : Use OPLS-AA or CHARMM with validated torsional parameters for ethers.
- Electrostatics : Apply Particle Mesh Ewald (PME) for long-range interactions, reducing cutoff errors in periodic systems .
- Constraints : Implement LINCS algorithm to fix bond lengths, enabling integration steps up to 2 fs .
- Thermostat/Coupling : Use Berendsen or Nosé-Hoover thermostats for temperature control, with time constants (~0.1–1 ps) to avoid artifacts .
- Validation : Compare radial distribution functions (RDFs) of solvent-solute interactions with neutron/X-ray scattering data .
Q. How can discrepancies between experimental and computational data for this compound be resolved?
- Methodological Answer :
- Free Energy Decomposition : Partition MO-derived energies into first- (bond torsion), second- (nonbonded CH-O), and third-order (steric) interactions to identify error sources .
- Solvent Effects : Re-run calculations with implicit solvent models (e.g., COSMO) to account for dielectric environments absent in gas-phase experiments .
- Sensitivity Analysis : Vary MD force field parameters (e.g., partial charges) to assess impact on conformational populations .
Properties
IUPAC Name |
1,2-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEANUDEDHYDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871197 | |
Record name | 1,2-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-85-0 | |
Record name | Propylene glycol dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7778-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,2-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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